molecular formula C16H25ClN2O B12314691 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride

Cat. No.: B12314691
M. Wt: 296.83 g/mol
InChI Key: UYNYIFBXNPJEPK-UHFFFAOYSA-N
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Description

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and pharmaceutical applications. This compound features a piperidine ring substituted with an allyl group, a benzyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions: The allyl and benzyl groups are introduced through nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is added via oxidation reactions using suitable oxidizing agents.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the allyl and benzyl groups.

    Substitution: The allyl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce deoxygenated derivatives.

Scientific Research Applications

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to the compound but without the allyl, benzyl, and hydroxyl groups.

    4-Piperidone: Contains a ketone group instead of the hydroxyl group.

    Piperidin-4-ol: Similar structure but lacks the allyl and benzyl groups.

Uniqueness

4-((Allyl(benzyl)amino)methyl)piperidin-4-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and benzyl groups, along with the hydroxyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

4-[[benzyl(prop-2-enyl)amino]methyl]piperidin-4-ol;hydrochloride

InChI

InChI=1S/C16H24N2O.ClH/c1-2-12-18(13-15-6-4-3-5-7-15)14-16(19)8-10-17-11-9-16;/h2-7,17,19H,1,8-14H2;1H

InChI Key

UYNYIFBXNPJEPK-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC1=CC=CC=C1)CC2(CCNCC2)O.Cl

Origin of Product

United States

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